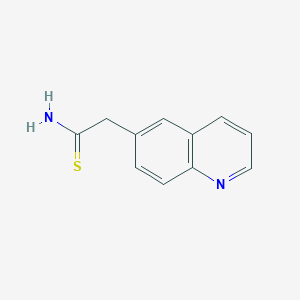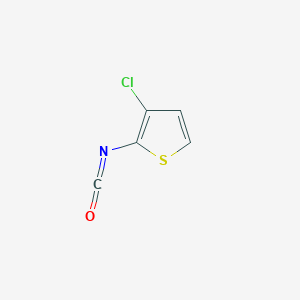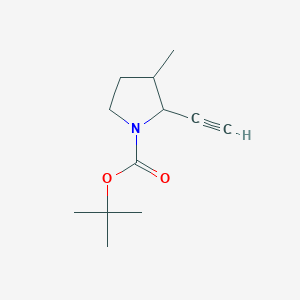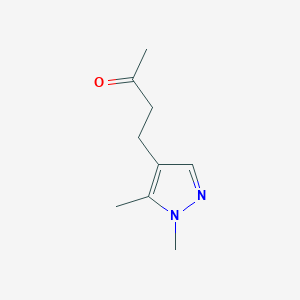
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with butan-2-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring is substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
4-(1,5-Dimethyl-1h-pyrazol-4-yl)butan-2-one can be compared with other similar compounds such as:
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
4-Methyl-1H-pyrazole: A simpler pyrazole compound with fewer substituents.
1,5-Dimethyl-1H-pyrazole-4-carboxaldehyde: A related compound with an aldehyde functional group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(1,5-dimethylpyrazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(12)4-5-9-6-10-11(3)8(9)2/h6H,4-5H2,1-3H3 |
Clave InChI |
PCXYIQSCUTYPQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
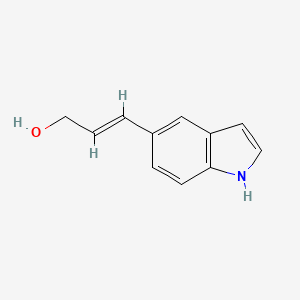
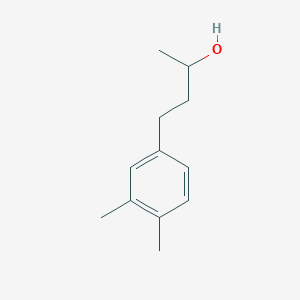
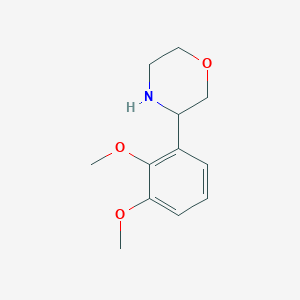
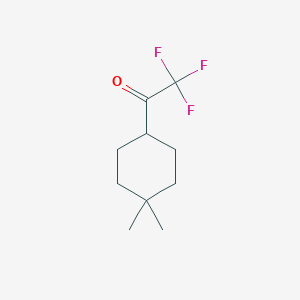
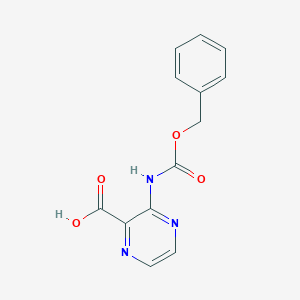
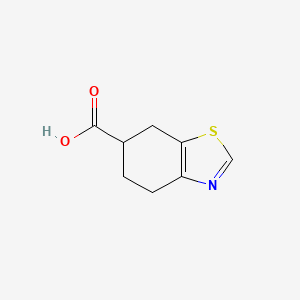
![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

